3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid
Description
Properties
IUPAC Name |
4-(4-ethoxy-2-nitroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6/c1-2-28-13-5-6-14(16(8-13)22(26)27)21-17(23)9-15(18(24)25)20-11-12-4-3-7-19-10-12/h3-8,10,15,20H,2,9,11H2,1H3,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJGKHIAOYZBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid exhibit significant anticancer properties. For instance, analogs have shown efficacy in inhibiting tumor growth in xenograft models, particularly in Met-dependent gastric carcinoma . The structural features of this compound may enhance its ability to interact with cancer-related pathways.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes, particularly those involved in cancer progression. Studies have highlighted the importance of substituents on the pyridine ring to improve enzyme potency and selectivity . This suggests a potential role in developing targeted therapies for conditions like cancer.
Pharmacokinetics and Safety
Preclinical studies have demonstrated favorable pharmacokinetic profiles for similar compounds, indicating good absorption, distribution, metabolism, and excretion (ADME) properties. This is crucial for advancing these compounds into clinical trials .
Case Studies
Several case studies highlight the potential applications of this compound:
Comparison with Similar Compounds
Structural Features
The following compounds share a propanoic acid core but differ in substituents, leading to distinct physicochemical and biological properties:
Key Observations :
- Nitro Group Positioning : The target compound’s nitro group at the ortho position (vs. meta in ) may reduce steric hindrance, enhancing interactions with planar enzyme active sites.
- Pyridine vs.
- Carbamoyl vs. Thiazole : The carbamoyl group in the target compound provides hydrogen-bonding capacity, whereas the thiazole in introduces aromatic heterocyclic rigidity, critical for receptor antagonism.
Physicochemical Properties
- Solubility : The ethoxy group in the target compound enhances hydrophilicity compared to purely aromatic analogs (e.g., ). However, trifluoromethylpyridine derivatives () exhibit greater membrane permeability due to fluorine’s lipophilic nature.
- Acidity: The propanoic acid moiety (pKa ~4.8) ensures ionization at physiological pH, promoting solubility and protein interactions. Derivatives with electron-withdrawing groups (e.g., nitro in ) may slightly lower pKa.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains three critical functional groups:
- 4-Ethoxy-2-nitrophenyl carbamoyl : The nitro group (-NO₂) is electron-withdrawing, enhancing electrophilicity, while the ethoxy group (-OCH₂CH₃) introduces steric hindrance and modulates solubility .
- Pyridin-3-ylmethyl amino : The pyridine ring acts as a weak base, enabling hydrogen bonding or coordination with metal ions in catalytic systems .
- Propanoic acid backbone : The carboxylic acid group facilitates salt formation, improving crystallinity for characterization .
Methodological Insight : Prioritize X-ray crystallography or NMR to confirm stereochemistry, especially at the chiral center (if present) in the propanoic acid moiety .
Advanced: How can researchers optimize synthetic yield using Design of Experiments (DOE)?
DOE is critical for identifying optimal reaction parameters:
- Variables : Solvent polarity (e.g., DMF vs. THF), temperature (40–100°C), and catalyst loading (e.g., 1–5 mol% Pd/C) .
- Response Surface Methodology (RSM) : Use a central composite design to model nonlinear relationships between variables and yield .
- Validation : Confirm reproducibility via triplicate runs under predicted optimal conditions.
Case Study : A similar nitro-phenyl derivative achieved 85% yield by optimizing reflux time (8–12 hrs) and solvent (DMF:H₂O 3:1) .
Basic: What analytical techniques are recommended for characterizing purity and structure?
- HPLC-MS : Quantify purity (>95%) and detect byproducts using a C18 column with acetonitrile/water gradient .
- FT-IR : Identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, carboxylic acid O-H at 2500–3000 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH₃) .
Advanced: How to resolve contradictions in reported biological activity data?
Contradictions often arise from assay variability or impurities:
- Statistical Meta-Analysis : Pool data from multiple studies to identify outliers using Grubbs’ test (α=0.05) .
- Replicate Key Experiments : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%) .
- Purity Verification : Re-test activity after repurifying the compound via preparative HPLC .
Basic: What safety protocols are essential during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (no acute hazards reported, but precaution advised) .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of nitro group-derived vapors .
- Waste Disposal : Incinerate in a certified chemical waste facility to prevent environmental release .
Advanced: How to evaluate stability under varying pH and temperature?
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH-Dependent Hydrolysis : Test in buffers (pH 1–10) to identify labile bonds (e.g., carbamate hydrolysis in acidic conditions) .
Advanced: What computational methods predict interactions with biomolecular targets?
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via the pyridine and nitro groups .
- Quantum Chemical Calculations : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
Basic: How to assess solubility for in vitro studies?
- Shake-Flask Method : Dissolve 1 mg in 1 mL of PBS, DMSO, or ethanol; centrifuge and quantify supernatant via UV-Vis (λmax ~270 nm) .
- Co-Solvency Approach : Use 10% DMSO in PBS to enhance solubility without cytotoxicity .
Advanced: Design in vitro studies to probe mechanism of action.
- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Cellular Uptake Studies : Label the compound with FITC and track localization via confocal microscopy .
- Control Experiments : Include a carbamoyl-group-deficient analog to isolate the role of the nitro-phenyl moiety .
Advanced: What challenges arise during synthetic scale-up, and how are they mitigated?
- Purification Bottlenecks : Replace column chromatography with recrystallization (ethanol/water) or membrane filtration .
- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage nitro group reduction steps .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. pyridin-3-ylmethyl amine) to minimize unreacted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
